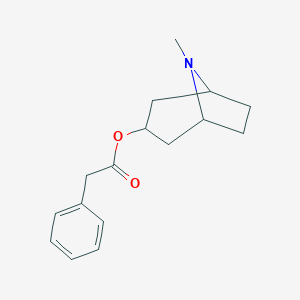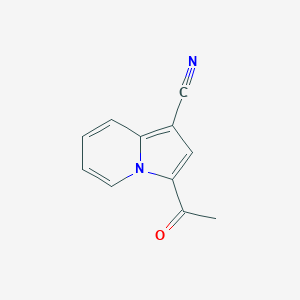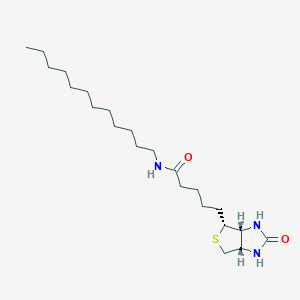
N-Laurylbiotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Laurylbiotinamide, also known as N-Laurylbiotin or LNB, is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of N-Laurylbiotinamideinamide involves its ability to bind to biotin transporters and enter cells through the biotin transport system. Once inside the cell, N-Laurylbiotinamideinamide can be converted to biotin by biotinidase, an enzyme that is essential for biotin metabolism. This conversion allows N-Laurylbiotinamideinamide to be used as a substrate for various biotin-dependent enzymes, which play important roles in cellular metabolism and gene expression.
生化和生理效应
N-Laurylbiotinamideinamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been reported to enhance the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase, which are involved in energy metabolism. Additionally, N-Laurylbiotinamideinamide has been shown to increase the expression of biotin transporters and biotinidase, suggesting that it may play a role in regulating biotin homeostasis.
实验室实验的优点和局限性
N-Laurylbiotinamideinamide has several advantages for use in lab experiments. It is stable and easy to handle, making it a reliable tool for studying biotin metabolism and biotin-dependent processes. Additionally, N-Laurylbiotinamideinamide has a high affinity for biotin transporters, allowing it to be used in transport assays with high sensitivity. However, one limitation of N-Laurylbiotinamideinamide is its relatively low solubility in water, which may affect its bioavailability in certain experimental settings.
未来方向
There are several future directions for the study of N-Laurylbiotinamideinamide. One potential area of research is the development of new biotin derivatives with improved properties, such as increased solubility or enhanced binding affinity for biotin transporters. Additionally, N-Laurylbiotinamideinamide could be used in the development of new diagnostic tools for biotin-related disorders, such as biotinidase deficiency. Finally, the use of N-Laurylbiotinamideinamide in the study of biotin-dependent processes could lead to new insights into the role of biotin in cellular metabolism and gene expression.
Conclusion:
In conclusion, N-Laurylbiotinamideinamide is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. The future directions for the study of N-Laurylbiotinamideinamide include the development of new biotin derivatives, the use of N-Laurylbiotinamideinamide in diagnostic tools, and the study of biotin-dependent processes. Overall, N-Laurylbiotinamideinamide has the potential to be a valuable tool in the study of biotin metabolism and biotin-related disorders.
合成方法
The synthesis of N-Laurylbiotinamideinamide involves the reaction of biotin with laurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder with a molecular weight of 482.74 g/mol.
科学研究应用
N-Laurylbiotinamideinamide has been extensively studied for its potential applications in scientific research. It has been used as a probe for studying the biotin transport system in cells, as well as a tool for detecting biotinylated proteins in various biological samples. Additionally, N-Laurylbiotinamideinamide has been used as a substrate for biotinidase activity assays, which are important in diagnosing biotinidase deficiency.
属性
CAS 编号 |
128631-44-7 |
|---|---|
产品名称 |
N-Laurylbiotinamide |
分子式 |
C22H41N3O2S |
分子量 |
411.6 g/mol |
IUPAC 名称 |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
InChI 键 |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
手性 SMILES |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
规范 SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
其他 CAS 编号 |
128631-44-7 |
同义词 |
N-laurylbiotinamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



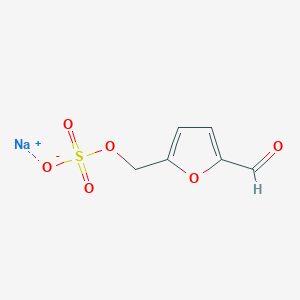
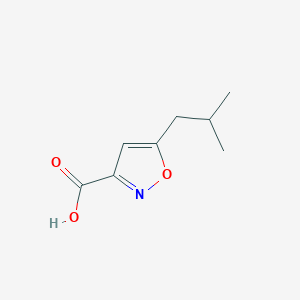

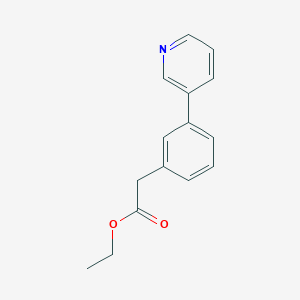
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

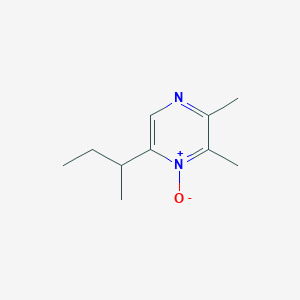
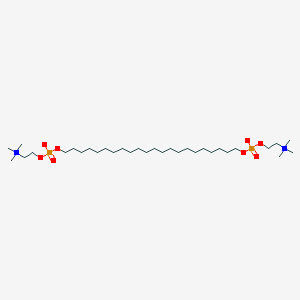
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
